molecular formula C12H6ClFN2 B8332156 2-Chloro-5-(4-fluoro-phenylethynyl)-pyrimidine

2-Chloro-5-(4-fluoro-phenylethynyl)-pyrimidine

Cat. No. B8332156
M. Wt: 232.64 g/mol
InChI Key: UFTCOPLLOWRFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(4-fluoro-phenylethynyl)-pyrimidine is a useful research compound. Its molecular formula is C12H6ClFN2 and its molecular weight is 232.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-(4-fluoro-phenylethynyl)-pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(4-fluoro-phenylethynyl)-pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-5-(4-fluoro-phenylethynyl)-pyrimidine

Molecular Formula

C12H6ClFN2

Molecular Weight

232.64 g/mol

IUPAC Name

2-chloro-5-[2-(4-fluorophenyl)ethynyl]pyrimidine

InChI

InChI=1S/C12H6ClFN2/c13-12-15-7-10(8-16-12)2-1-9-3-5-11(14)6-4-9/h3-8H

InChI Key

UFTCOPLLOWRFSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CN=C(N=C2)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-5-iodopyrimidine (600 mg, 2.5 mmol), 1-ethynyl-4-fluorobenzene (330 mg, 2.75 mmol), triethylamine (556 mg, 761 μl, 5.49 mmol), and bis(triphenyl-phosphine)palladium (II) chloride (175 mg, 250 μmol) in 7 ml of THF was purged with argon. Then copper (I) iodide (23.8 mg, 125 μmol) was added and the reaction was heated for 2 h at room temperature. The dark solution was filtered and the solids were washed with THF. The residue was taken up in ethyl acetate, adsorbed onto 3 g of silicagel which was loaded onto a 50 g prepacked flash chromatography column. After elution with a 0% to 20% ethyl acetate in heptane gradient, the fractions containing the desired product were collected to yield 505 mg (87%) of the title compound as an crystalline light yellow solid, MS: m/e=233.1, 235.1 (M+H+).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
761 μL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
175 mg
Type
catalyst
Reaction Step One
Quantity
23.8 mg
Type
catalyst
Reaction Step Two
Yield
87%

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